molecular formula C16H19N3O3S B2566522 (3-(Isobutylsulfonyl)azetidin-1-yl)(quinoxalin-6-yl)methanone CAS No. 1797086-85-1

(3-(Isobutylsulfonyl)azetidin-1-yl)(quinoxalin-6-yl)methanone

Cat. No.: B2566522
CAS No.: 1797086-85-1
M. Wt: 333.41
InChI Key: HSYKTBGKXXVYPW-UHFFFAOYSA-N
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Description

(3-(Isobutylsulfonyl)azetidin-1-yl)(quinoxalin-6-yl)methanone: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound combines an azetidine ring, a quinoxaline moiety, and a sulfonyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Isobutylsulfonyl)azetidin-1-yl)(quinoxalin-6-yl)methanone typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or azetidinones.

    Introduction of the Sulfonyl Group: The isobutylsulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Coupling with Quinoxaline: The final step involves coupling the azetidine derivative with a quinoxaline moiety. This can be achieved through various coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig coupling, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoxaline moiety or the sulfonyl group, potentially yielding amines or thiols.

    Substitution: The azetidine ring and quinoxaline moiety can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles (e.g., amines, alcohols) are employed under conditions such as basic or acidic catalysis.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfonyl group yields sulfoxides or sulfones, while reduction of the quinoxaline moiety can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (3-(Isobutylsulfonyl)azetidin-1-yl)(quinoxalin-6-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound has potential applications in drug discovery and development. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Medicine

In medicine, research is focused on its potential therapeutic effects. Studies may investigate its efficacy in treating diseases or conditions where its unique chemical properties can be leveraged.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (3-(Isobutylsulfonyl)azetidin-1-yl)(quinoxalin-6-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound can modulate biological pathways. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Isobutylsulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone
  • (3-(Isobutylsulfonyl)azetidin-1-yl)(4-methylquinolin-6-yl)methanone

Uniqueness

Compared to similar compounds, (3-(Isobutylsulfonyl)azetidin-1-yl)(quinoxalin-6-yl)methanone stands out due to its specific substitution pattern, which can influence its reactivity and biological activity

Properties

IUPAC Name

[3-(2-methylpropylsulfonyl)azetidin-1-yl]-quinoxalin-6-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-11(2)10-23(21,22)13-8-19(9-13)16(20)12-3-4-14-15(7-12)18-6-5-17-14/h3-7,11,13H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYKTBGKXXVYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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